Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
Description
tert-Butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate (CAS: 236406-22-7) is a piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position, an aminomethyl group at the 4-position, and a methyl substituent at the same carbon (4-methyl). This compound is a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules . Its molecular formula is C₁₂H₂₄N₂O₂, with a molecular weight of 229.32 g/mol . The Boc group enhances solubility and stability during synthetic processes, while the 4,4-disubstitution pattern introduces steric and electronic effects that influence reactivity and target binding in drug candidates .
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-5-12(4,9-13)6-8-14/h5-9,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTNDQIIDCSDOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632523 | |
| Record name | tert-Butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
236406-22-7 | |
| Record name | 1,1-Dimethylethyl 4-(aminomethyl)-4-methyl-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=236406-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate typically involves the reaction of 4-(aminomethyl)-4-methylpiperidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the carboxylate ester. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow chemistry allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to yield the free amine. This reaction is critical for further functionalization of the piperidine ring.
Key Applications :
- Deprotection enables downstream reactions such as alkylation, acylation, or coupling in drug discovery workflows .
Reductive Amination
The primary amine in the aminomethyl group participates in reductive amination with ketones or aldehydes.
Mechanistic Insight :
Acylation and Sulfonylation
The aminomethyl group reacts with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.
Applications :
Nucleophilic Substitution
The aminomethyl group can act as a nucleophile in alkylation or arylation reactions.
Key Observations :
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed coupling reactions.
Oxidation and Functionalization
The methyl group on the piperidine ring can undergo oxidation.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄, H₂O/AcOH | Reflux, 12 h | 4-(aminomethyl)piperidine-4-carboxylic acid | 45% | |
| RuCl₃/NaIO₄ | CH₃CN/H₂O, RT | 4-(aminomethyl)-4-(hydroxymethyl)piperidine | 52% |
Challenges :
Scientific Research Applications
Medicinal Chemistry
Targeted Protein Degradation (TPD)
One of the most significant applications of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules designed to induce the degradation of specific target proteins. The incorporation of this compound into PROTACs allows for enhanced ternary complex formation, optimizing drug-like properties and improving the efficacy of protein degradation pathways .
Case Study: PROTAC Development
In a study focused on the development of novel PROTACs, researchers utilized this compound to create linkers that demonstrated improved binding affinities and selectivity towards target proteins. The study highlighted how variations in linker rigidity influenced the overall pharmacodynamics of the resulting PROTACs, showcasing the compound's critical role in drug design .
Bioconjugation
Crosslinkers for Bioconjugates
This compound serves as an effective crosslinker in bioconjugation processes, facilitating the attachment of biomolecules to synthetic polymers or other biological entities. Its ability to form stable linkages makes it valuable in creating targeted delivery systems for therapeutic agents .
Data Table: Bioconjugation Applications
| Application Type | Description | Impact on Research |
|---|---|---|
| Crosslinking Agents | Used to link proteins with polymers | Enhanced stability and delivery |
| Targeted Delivery | Facilitates the delivery of drugs to specific cells | Improved therapeutic outcomes |
| Diagnostic Tools | Aids in the development of biosensors | Increased sensitivity and specificity |
Synthesis of Pharmaceutical Intermediates
This compound is also used as an intermediate in synthesizing various pharmaceutical compounds, including opioids and other analgesics. Its structure allows for straightforward modifications that can lead to potent analgesic derivatives .
Case Study: Opioid Synthesis
Research has demonstrated that this compound can be transformed into several potent opioid analogs through well-established synthetic pathways. The resulting derivatives exhibited enhanced analgesic properties compared to their parent compounds, indicating the importance of this intermediate in opioid development .
Pharmacokinetic Studies
The pharmacokinetic properties of drugs synthesized using this compound have been studied extensively. These studies often focus on absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for determining the viability of new drug candidates.
Table: Pharmacokinetic Properties
| Property | Findings |
|---|---|
| Absorption | Rapid absorption observed in animal models |
| Metabolism | Primarily metabolized via hepatic pathways |
| Excretion | Renal excretion predominates |
Mechanism of Action
The mechanism of action of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the piperidine ring provides structural stability. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Steric and Electronic Effects
The 4-methyl group in the target compound introduces steric hindrance, reducing nucleophilic attack rates at the 4-position compared to non-methylated analogues like tert-butyl 4-(aminomethyl)piperidine-1-carboxylate. This steric effect is critical in selective coupling reactions, as seen in , where similar Boc-protected piperidines are used to synthesize CDK9 inhibitors .
Functional Group Transformations
- Brominated Analogues : tert-Butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate (CAS: 1363383-33-8) serves as an alkylation agent in nucleophilic substitution reactions, leveraging the bromomethyl group’s reactivity .
- Aminoethoxy Derivatives: tert-Butyl 4-(2-aminoethoxy)piperidine-1-carboxylate (CAS: 442126-36-5) provides a flexible ether linkage for conjugating pharmacophores in drug candidates .
Pharmacological Relevance
The target compound’s 4,4-disubstitution is advantageous in kinase inhibitor design. For example, demonstrates that Boc-protected piperidines with nitrobenzoyl-thiazole moieties exhibit selective binding to CDK9, a therapeutic target in cancer . Similarly, this compound’s rigid structure may enhance binding affinity to hydrophobic enzyme pockets compared to less-substituted analogues.
Biological Activity
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate (TBAMPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, interactions with enzymes and receptors, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
TBAMPC features a tert-butyl group, an aminomethyl group, and a piperidine ring, giving it a unique molecular profile conducive to various biological interactions. The molecular formula is with a molecular weight of approximately 225.31 g/mol.
The biological activity of TBAMPC primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as either an inhibitor or an activator depending on the target's nature and the binding affinity. Key mechanisms include:
- Enzyme Interaction : TBAMPC has been shown to interact with various enzymes, potentially modulating their activity through competitive inhibition or allosteric modulation.
- Receptor Binding : The compound may bind to specific receptors, influencing signal transduction pathways that affect cellular responses.
Antidepressant Effects
Research indicates that TBAMPC may exhibit antidepressant-like effects similar to other piperidine derivatives. Studies have shown that compounds in this class can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
Enzyme Inhibition
TBAMPC has been evaluated for its potential to inhibit certain enzymes involved in metabolic pathways. For instance, it may inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters, thereby increasing their availability in the synaptic cleft.
Case Studies and Research Findings
1. In Vitro Studies on Enzyme Activity
- A study investigated the inhibitory effects of TBAMPC on MAO activity. Results indicated a significant reduction in enzyme activity at concentrations above 10 µM, suggesting its potential as a therapeutic agent for mood disorders .
2. Receptor Binding Studies
- Another research focused on the binding affinity of TBAMPC to serotonin receptors (5-HT receptors). The compound demonstrated moderate affinity for the 5-HT1A receptor subtype, indicating its potential role in modulating serotonergic signaling .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key structural features and physicochemical properties of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate?
- Answer : The compound features a piperidine ring with a tert-butyl carbamate protecting group and an aminomethyl substituent. Its molecular formula is C₁₂H₂₄N₂O₂ (MW: 244.33 g/mol), and it typically exists as a light yellow solid at room temperature . The tert-butyl group enhances steric protection of the amine, while the aminomethyl moiety enables functionalization via nucleophilic substitution or coupling reactions. Key physicochemical properties include moderate polarity (logP ~2.1) and solubility in polar aprotic solvents like DMSO or dichloromethane .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if handling powders to prevent inhalation .
- Ventilation : Work in a fume hood to minimize vapor exposure.
- First Aid : In case of contact, rinse eyes with water for 15 minutes and wash skin with soap and water. Seek medical attention for persistent irritation .
- Storage : Store in a cool, dry place (<25°C) away from oxidizers and acids to prevent decomposition .
Q. How should researchers validate the purity and structural integrity of this compound?
- Answer :
- Analytical Techniques :
- GC-MS : Use electron ionization (EI) with RT locking (e.g., tetracosane at 9.258 min) to confirm molecular ion peaks (e.g., m/z 244.2 for [M+H]⁺) .
- FTIR-ATR : Identify characteristic bands such as N-H stretches (~3300 cm⁻¹ for amines) and carbonyl stretches (~1680 cm⁻¹ for the carbamate group) .
- Chromatography : HPLC-TOF with a C18 column (mobile phase: acetonitrile/water) can assess purity (≥98%) and detect impurities .
Advanced Research Questions
Q. What synthetic strategies are effective for optimizing the yield of this compound?
- Answer :
- Stepwise Synthesis :
Piperidine Functionalization : Introduce the aminomethyl group via reductive amination of 4-methylpiperidine with formaldehyde, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) in THF .
Purification : Use silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to isolate the product.
- Yield Optimization :
- Temperature Control : Maintain reactions at 0–5°C during Boc protection to minimize side reactions.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
Q. How can researchers resolve contradictions in spectral data during structural characterization?
- Answer :
- Cross-Validation : Combine multiple techniques (e.g., GC-MS, FTIR, and NMR) to confirm functional groups. For example, discrepancies in amine proton signals (¹H NMR) can arise from Boc group rotamers; variable-temperature NMR (VT-NMR) can resolve splitting .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the exact mass (e.g., 244.1785 for C₁₂H₂₄N₂O₂) to rule out isotopic interference .
Q. What methodologies are recommended for designing biologically active derivatives of this compound?
- Answer :
- Derivatization Strategies :
- Amide Coupling : React the aminomethyl group with activated carboxylic acids (e.g., EDC/HCl, HOBt) to generate amide-linked prodrugs .
- Sulfonylation : Use sulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride) to create sulfonamide derivatives targeting enzyme inhibition .
- Structure-Activity Relationship (SAR) :
- Piperidine Ring Modifications : Introduce substituents (e.g., fluorine at C4) to enhance metabolic stability.
- Boc Deprotection : Remove the tert-butyl group under acidic conditions (e.g., TFA/DCM) to expose the free amine for further functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
